molecular formula C11H16N2O3 B13337723 Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Cat. No.: B13337723
M. Wt: 224.26 g/mol
InChI Key: OHGCNKPLKOQZAH-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the oxazine ring. The reaction conditions often include the use of catalysts such as acids or bases and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This mechanism is crucial for its potential therapeutic applications in cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • 5,5-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Uniqueness

Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the dimethyl substitution on the pyrazole ring contribute to its reactivity and potential bioactivity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 5,5-dimethyl-6,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-4-15-10(14)8-7-9-13(12-8)6-5-11(2,3)16-9/h7H,4-6H2,1-3H3

InChI Key

OHGCNKPLKOQZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCC(OC2=C1)(C)C

Origin of Product

United States

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